molecular formula C7H6N4S B2712578 5-(Pyrazin-2-yl)-1,3-thiazol-2-amine CAS No. 1339559-47-5

5-(Pyrazin-2-yl)-1,3-thiazol-2-amine

Cat. No.: B2712578
CAS No.: 1339559-47-5
M. Wt: 178.21
InChI Key: VEBVOFWRSKHMGH-UHFFFAOYSA-N
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Description

5-(Pyrazin-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that contains both pyrazine and thiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of nitrogen and sulfur atoms in the structure can contribute to various chemical properties and reactivities, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrazin-2-yl)-1,3-thiazol-2-amine typically involves the condensation of pyrazin-2-amine with a thiazole derivative. One common method includes the use of TiCl4 as a catalyst to mediate the condensation reaction between pyrazin-2-amine and a thiazole carboxylic acid . This reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrazin-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated thiazole derivatives.

Scientific Research Applications

5-(Pyrazin-2-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-(Pyrazin-2-yl)thiophene-2-carboxamide: Similar in structure but contains a thiophene ring instead of a thiazole ring.

    3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid: Contains a pyrazole ring in addition to the pyrazine ring.

Uniqueness

5-(Pyrazin-2-yl)-1,3-thiazol-2-amine is unique due to the presence of both pyrazine and thiazole rings, which confer distinct electronic and steric properties. These properties can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

5-pyrazin-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c8-7-11-4-6(12-7)5-3-9-1-2-10-5/h1-4H,(H2,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBVOFWRSKHMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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